molecular formula C21H18N2S B2941357 (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-86-9

(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2941357
CAS No.: 467245-86-9
M. Wt: 330.45
InChI Key: XGNKTKDDHMEUIL-UNOMPAQXSA-N
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Description

(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative recognized for its potential in infectious disease and oncology research. Acrylonitrile derivatives have demonstrated significant in vitro activity against kinetoplastid parasites such as Leishmania amazonensis and Trypanosoma cruzi , the pathogens responsible for leishmaniasis and Chagas disease . Studies indicate that active compounds in this class can induce programmed cell death (PCD) in the parasites, with hallmarks including chromatin condensation, accumulation of reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential . The compound features a thiazole ring, a privileged scaffold in medicinal chemistry known for contributing to diverse pharmacological activities, including anticancer effects . Furthermore, specific acrylonitriles are being investigated as novel anticancer agents, with some analogs demonstrating broad-spectrum cytotoxicity and tumor-selective activity in various human cancer cell lines . This combination of structural features makes (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile a valuable chemical tool for researchers exploring new therapeutic strategies against neglected tropical diseases and cancer. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-15(2)17-10-8-16(9-11-17)12-19(13-22)21-23-20(14-24-21)18-6-4-3-5-7-18/h3-12,14-15H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKTKDDHMEUIL-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate phenyl and thiazole derivatives with acrylonitrile under controlled conditions. The synthetic route often includes:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
  • Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the desired compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those similar to (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. These compounds have shown promising results against a range of microorganisms.

CompoundActivity AgainstReference
8bExcellent against S. aureus
9aExcellent against E. coli and S. aureus
9dExcellent against P. aeruginosa

The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. Compounds with thiazole moieties are known to interact with bacterial enzymes, leading to cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines to assess the potential anticancer properties of (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies

  • Study on Antihypertrophic Activity : A related compound was tested for antihypertrophic activity in a spontaneous hypertensive rat model, demonstrating a significant reduction in cardiac hypertrophy markers (IC50 = 4.0 nM) .
  • Inhibition of Lipoxygenase : Research has indicated that thiazole derivatives can inhibit lipoxygenase enzymes, which are implicated in inflammatory diseases and cancer progression . This suggests that (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile may have therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Properties

Compound Name Substituents Molecular Weight Key Properties References
(Z)-3-(4-Isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-Isopropylphenyl, 4-phenylthiazole 359.45 (calculated) Predicted planar conjugation; potential AIE behavior inferred from analogs
(Z)-3-(4-(9H-Carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile (Compound 1–3) Carbazole, pyridine ~400–450 Solid-state fluorescence; propeller-shaped aggregation
(Z)-3-(3-Chloro-2-methylphenylamino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Chloro-methylphenyl, nitro-phenylthiazole 383.8 High polarity due to nitro group; potential bioactivity
(Z)-2-(4-Bromophenyl)-3-(4-diphenylaminephenyl)acrylonitrile (Compound B) Bromophenyl, diphenylamine ~420 Solvent-dependent thin-film morphology
(Z)-3-(4-(Benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile Benzyloxy, cyclopropylthiazole 358.46 Enhanced solubility due to cyclopropyl group

Key Observations :

  • Electronic Conjugation : Compounds with extended aromatic systems (e.g., carbazole in ) exhibit stronger fluorescence than aliphatic-substituted analogs. The isopropyl group in the target compound may reduce π-π stacking, enhancing emission in aggregated states .
  • Steric Effects : Bulky substituents like benzyloxy or isopropyl improve solubility but may hinder crystallization, as seen in solvent-dependent film formation .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR (cm⁻¹) NMR (δ, ppm) Melting Point (°C)
Target Compound* ~2220 (C≡N) Aromatic H: 7.2–8.1; isopropyl CH: 1.2–1.4 Not reported
(Z)-3-(3-Formylphenyl)-2-(4-nitrophenyl)acrylonitrile (3e) 2225 (C≡N), 1705 (C=O) 8.6–8.8 (nitrophenyl), 10.2 (CHO) 180–182
(Z)-2-(4-Nitrophenyl)-3-(pyridin-3-yl)acrylonitrile (3g) 2220 (C≡N) 8.5–8.7 (nitrophenyl), 7.3–8.9 (pyridine) 195–197

Notes:

  • The target compound’s nitrile stretching frequency (~2220 cm⁻¹) aligns with analogs, confirming acrylonitrile core stability .
  • Melting points correlate with substituent polarity; nitro groups (e.g., 3e, 3g) increase rigidity and melting points compared to isopropyl .

Optoelectronics and AIE

  • Carbazole-containing analogs show tunable solid-state fluorescence, while silole derivatives exhibit AIE. The target compound’s isopropyl group may similarly suppress aggregation-caused quenching.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile?

The compound can be synthesized via Knoevenagel condensation , a widely used method for acrylonitrile derivatives. Key steps include:

  • Reacting 4-isopropylbenzaldehyde with 2-(4-phenylthiazol-2-yl)acetonitrile in a polar aprotic solvent (e.g., DMF or ethanol) under basic catalysis (e.g., piperidine).
  • Optimizing molar ratios (e.g., 1:1.2 aldehyde to nitrile) and reaction temperatures (60–80°C) to maximize Z-isomer yield.
  • Purification via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • FT-IR : Identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR to confirm Z-configuration (olefinic protons at δ 6.5–7.5 ppm with coupling constants J ≈ 12–14 Hz) and ¹³C NMR for nitrile carbon (δ ~110–120 ppm) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···N hydrogen bonds) using SHELXL refinement .

Advanced: How can contradictions between computational and experimental geometric parameters be resolved?

  • Perform hybrid DFT calculations (e.g., B3LYP functional with 6-31G* basis set) incorporating exact exchange terms to improve accuracy for bond lengths and angles .
  • Validate against experimental X-ray data (e.g., compare C=C bond lengths: computational vs. crystallographic values within ±0.02 Å) .
  • Use statistical metrics like mean absolute deviation (e.g., <2.4 kcal/mol for thermochemical properties) to assess agreement .

Advanced: What challenges arise in crystallographic refinement of the Z-isomer?

  • Disorder in thiazole or isopropyl groups : Address using SHELXL’s PART instruction and isotropic displacement parameter restraints .
  • Hydrogen bonding networks : Map C–H···O/N interactions (e.g., bond distances ~2.5–3.0 Å) to explain packing motifs .
  • Thermal motion artifacts : Apply multi-scan absorption corrections during data processing .

Basic: How to preliminarily evaluate the compound’s biological activity?

  • Conduct MTT assays against cancer cell lines (e.g., MCF-7 for ER+ve activity) at concentrations 1–100 μM.
  • Compare IC₅₀ values with structurally similar compounds (e.g., (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed IC₅₀ ≈ 5 μM against leukemia cells) .
  • Use UV-vis spectroscopy to monitor cellular uptake via λmax shifts in biological media .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

  • Substituent variation : Replace isopropyl with methoxy, nitro, or halogens to assess electronic effects on cytotoxicity .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify essential moieties (e.g., thiazole ring’s role in binding) .
  • Dose-response assays : Correlate substituent hydrophobicity (logP) with membrane permeability trends .

Advanced: How to analyze mechanophotonic properties for material science applications?

  • Crystal engineering : Design flexible microcrystals by introducing bulky groups (e.g., trifluoromethyl) to enhance π-stacking and phosphorescence (λmax ~530 nm, lifetime ~658 μs) .
  • Mechanical testing : Apply shear stress via AFM to assess elasticity and phosphorescence retention .
  • DFT/MM simulations : Model exciton migration pathways to explain mechano-responsive emission .

Basic: How to troubleshoot low yields in Z-isomer synthesis?

  • Reaction monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane) to track intermediate formation .
  • Acid/base optimization : Adjust piperidine catalyst concentration (5–10 mol%) to suppress E-isomer formation .
  • Temperature control : Maintain ≤80°C to prevent thermal isomerization .

Advanced: What strategies validate the Z-configuration in solution?

  • NOESY NMR : Detect spatial proximity between thiazole protons and acrylonitrile’s α-H (distance <4 Å) .
  • UV-vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents (Z-isomers show solvatochromism due to dipole alignment) .
  • VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess if chiral centers are present .

Advanced: How to address discrepancies in biological activity across cell lines?

  • Proteomics profiling : Identify target proteins (e.g., tubulin or kinases) via pull-down assays with biotinylated analogs .
  • Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • ROS assays : Measure reactive oxygen species generation to link cytotoxicity to oxidative stress pathways .

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